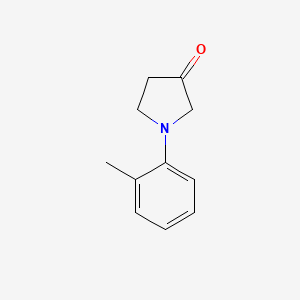
1-(o-Tolyl)pyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Tolyl)pyrrolidin-3-one is an organic compound that belongs to the class of pyrrolidinones It features a pyrrolidinone ring substituted with an o-tolyl group
Vorbereitungsmethoden
The synthesis of 1-(o-Tolyl)pyrrolidin-3-one can be achieved through several methods. One common approach involves the reaction of o-toluidine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include heating the reactants in the presence of a suitable solvent, such as toluene, and using a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(o-Tolyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-(o-Tolyl)pyrrolidin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 1-(o-Tolyl)pyrrolidin-3-one and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as non-selective α-adrenoceptor antagonists, which can modulate the sympathetic nervous system. This interaction can lead to various physiological effects, such as reduced blood pressure and improved lipid profiles .
Vergleich Mit ähnlichen Verbindungen
1-(o-Tolyl)pyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: Similar in structure but lacks the o-tolyl group, which can significantly alter its chemical properties and biological activities.
3-Iodopyrroles: These compounds have an iodine substituent, which can enhance their reactivity and make them useful in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(2-methylphenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C11H13NO/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |
InChI-Schlüssel |
KKMKVRZTXAPKDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B11817844.png)








![Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11817901.png)

